2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile
Description
Structural Significance of 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile
The compound this compound represents a sophisticated example of heterocyclic molecular architecture within the benzimidazole family. This molecule features a benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring at positions 4 and 5. The specific structural modifications present in this compound include a methyl group at position 2, a phenyl substituent at position 1, and a carbonitrile group at position 5 of the benzimidazole framework.
The molecular formula of this compound is C15H11N3, with a molecular weight of 233.27 grams per mole. The compound is assigned the Chemical Abstracts Service number 63339-94-6, which provides unique identification within chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-methyl-1-phenylbenzimidazole-5-carbonitrile, reflecting its systematic chemical structure.
The structural complexity of this benzimidazole derivative arises from the strategic placement of functional groups that modify the electronic and steric properties of the parent benzimidazole core. The phenyl substituent at the nitrogen-1 position introduces aromatic character and potential for π-π stacking interactions, while the methyl group at position 2 provides steric bulk and electron-donating properties. The carbonitrile functional group at position 5 serves as an electron-withdrawing substituent, creating an electronic gradient across the molecule that influences its chemical reactivity and potential biological interactions.
Table 1: Structural Properties of this compound
The benzimidazole scaffold represents one of the most versatile heterocyclic frameworks in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. The structural significance of this compound extends beyond its individual molecular properties to encompass its role as a representative example of how targeted structural modifications can be employed to fine-tune the properties of benzimidazole derivatives. The compound demonstrates the principle that systematic substitution patterns can generate molecules with distinct electronic distributions, conformational preferences, and potential for intermolecular interactions.
The carbonitrile functional group present in this compound is particularly noteworthy from a structural perspective. This group not only serves as an electron-withdrawing substituent but also provides a linear geometry that can influence the overall molecular conformation. The triple bond character of the carbonitrile group creates a region of high electron density that can participate in various types of chemical interactions, potentially influencing the compound's reactivity and binding affinity in biological systems.
Historical Development of Substituted Benzimidazoles
The historical development of substituted benzimidazoles represents a fascinating journey through nearly eight decades of chemical research, beginning with fundamental observations about biological systems and evolving into sophisticated pharmaceutical design strategies. The initial recognition of benzimidazole's biological significance can be traced to 1944, when Woolley hypothesized that benzimidazoles exhibited structural similarity to purines and could potentially provide biological responses. This early speculation marked the beginning of systematic investigations into the biological activity of the benzimidazole nucleus, establishing the foundation for subsequent decades of research.
The breakthrough moment in benzimidazole research occurred in the late 1940s and early 1950s, when Brink and colleagues, along with Emerson and associates, made the pivotal discovery that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12. This finding was revolutionary because it revealed that some benzimidazole derivatives possessed vitamin B12-like activity, suggesting that the benzimidazole nucleus could serve as a biologically active scaffold. The identification of this structural relationship between benzimidazoles and an essential vitamin provided compelling evidence for the potential therapeutic utility of benzimidazole derivatives.
Table 2: Key Milestones in Benzimidazole Development
| Year | Development | Investigators | Significance |
|---|---|---|---|
| 1944 | First biological activity investigation | Woolley | Initial speculation about purine-like activity |
| 1949-1950 | Vitamin B12 connection discovery | Brink, Folkers, Emerson | Established biological relevance |
| 1950 | Antibacterial properties | Goodman and Hart | First therapeutic application documentation |
| 1960 | Proton pump inhibitor discovery | Fort and colleagues | Gastric acid suppression capability |
| 1971 | Mebendazole development | Janssen Pharmaceutical | Antihelmintic breakthrough |
| 1975 | Albendazole invention | Gyurik and Theodorides | Broad-spectrum antiparasitic |
| 1977 | Astemizole discovery | Janssen Pharmaceutical | Antihistaminic application |
Following these early discoveries, the field of benzimidazole chemistry experienced rapid expansion throughout the subsequent decades. Goodman and Hart published the first comprehensive paper on the antibacterial properties of benzimidazole derivatives, documenting their effectiveness against Escherichia coli and Streptococcus lactis. This work established the antimicrobial potential of benzimidazole compounds and opened new avenues for therapeutic development.
The 1950s witnessed another significant advancement when CIBA Pharmaceutical, now known as Novartis, discovered benzimidazole derivatives with opioid agonist properties, exemplified by the compound etonitazene. This discovery demonstrated the versatility of the benzimidazole scaffold and its ability to interact with diverse biological targets. The development continued through the 1960s with Fort and colleagues reporting the discovery of benzimidazole derivatives functioning as proton pump inhibitors, establishing the foundation for future gastric acid suppression therapies.
Burton and associates made another crucial contribution in 1965 by identifying 2-trifluoromethyl benzimidazoles as potent decouplers of oxidative phosphorylation in mitochondria. These compounds also demonstrated inhibitory effects on photosynthesis and exhibited notable herbicidal activity, showcasing the broad spectrum of biological activities accessible through benzimidazole modification. This research highlighted the potential for benzimidazole derivatives to serve as tools for studying fundamental biological processes while simultaneously offering practical applications in agriculture.
The pharmaceutical industry's investment in benzimidazole research intensified during the 1970s, leading to the development of several clinically significant compounds. Janssen Pharmaceutical achieved a major breakthrough in 1971 with the discovery of mebendazole, an antihelmintic agent that demonstrated remarkable efficacy against various parasitic infections. This success was followed in 1975 by the invention of albendazole by Gyurik and Theodorides at SmithKline Corporation, which provided even broader spectrum antiparasitic activity. The decade concluded with another Janssen Pharmaceutical achievement in 1977 with the discovery of astemizole, an antihistaminic agent that expanded the therapeutic applications of benzimidazole derivatives.
The evolution of benzimidazole chemistry throughout these decades established several fundamental principles that continue to guide contemporary research. The systematic exploration of substitution patterns revealed that modifications at different positions of the benzimidazole ring could dramatically alter biological activity and selectivity. This structure-activity relationship research demonstrated that compounds like this compound represent the culmination of decades of refinement in molecular design strategies.
The historical development of substituted benzimidazoles has been characterized by an expanding understanding of how structural modifications influence biological activity. Early research focused primarily on identifying active compounds through empirical screening, but subsequent investigations have increasingly emphasized rational design approaches based on mechanistic understanding. This evolution in research methodology has enabled the development of increasingly sophisticated benzimidazole derivatives with precisely tailored properties for specific therapeutic applications.
The contemporary significance of compounds like this compound must be understood within this historical context of continuous innovation and refinement. The specific substitution pattern present in this compound reflects decades of accumulated knowledge about how different functional groups influence the electronic properties, conformational behavior, and biological activity of benzimidazole derivatives. The presence of the carbonitrile group, in particular, represents a sophisticated approach to modulating the electronic characteristics of the benzimidazole core while maintaining the fundamental structural features that have proven successful throughout the historical development of this chemical class.
Properties
IUPAC Name |
2-methyl-1-phenylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-11-17-14-9-12(10-16)7-8-15(14)18(11)13-5-3-2-4-6-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNQFPMSZAJXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other serious diseases. Its unique structure allows for modifications that enhance the efficacy of drug formulations. For instance, derivatives of this compound have been synthesized and evaluated for their potential as α-glucosidase inhibitors, demonstrating significant hypoglycemic activity comparable to established drugs like acarbose .
Case Study: Antidiabetic Properties
A study highlighted the synthesis of several derivatives based on this compound, which were evaluated for their in vitro and in vivo anti-diabetic potential. The most promising derivatives exhibited IC50 values of 2.09 µM and 0.71 µM against α-glucosidase, indicating their potential as effective therapeutic agents .
Biological Research
Enzyme Inhibition Studies
Research has shown that this compound is utilized in studies investigating enzyme inhibition. It provides insights into biological pathways and potential therapeutic targets. The compound's ability to inhibit specific enzymes can lead to advancements in understanding diseases at a molecular level.
Biochemical Pathways
The compound interacts with various biochemical pathways, influencing cellular functions and signaling mechanisms. Its role in modulating enzyme activity makes it a valuable tool in biological research aimed at elucidating complex biological processes.
Material Science
Development of Advanced Materials
In material science, this compound is employed in the development of advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and performance characteristics of these materials. Research into its application in functional materials has shown promising results, particularly in enhancing mechanical properties.
Analytical Chemistry
Use as a Standard
In analytical chemistry, this compound acts as a standard in chromatographic techniques. It aids in the accurate quantification of related compounds within complex mixtures, facilitating reliable analytical results .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis. Chemists utilize it to create diverse derivatives with tailored properties for various applications. The synthesis typically involves cyclization reactions using o-phenylenediamine and suitable nitrile compounds under specific conditions.
Synthetic Routes
Common synthetic routes include:
- Cyclization Reactions: Reaction of o-phenylenediamine with nitriles under acidic or basic conditions.
- Microwave-Assisted Synthesis: This method enhances reaction efficiency and yield by reducing reaction times.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Significant hypoglycemic activity observed in derivatives |
| Biological Research | Enzyme inhibition studies | Insights into enzyme interactions and disease mechanisms |
| Material Science | Development of polymers and coatings | Enhanced durability and performance properties |
| Analytical Chemistry | Standard in chromatographic techniques | Accurate quantification of related compounds |
| Organic Synthesis | Building block for complex molecules | Diverse derivatives created with tailored properties |
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogues
The physicochemical and structural properties of 2-methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile are influenced by its substituents. Below is a comparative analysis with similar compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties: Electron-Donating vs. Steric Effects: Bulky substituents like the tert-butyl group in Compound 13 reduce synthetic yields (46%) compared to the target compound (76%), likely due to steric hindrance during cyclization .
Spectral Characteristics :
- The nitrile group in all compounds shows a characteristic IR absorption near 2256 cm⁻¹ , confirming its presence.
- Methyl groups (e.g., δ 2.5 ppm in the target compound) exhibit distinct singlets in ¹H NMR, whereas ethyl or isopropyl substituents show split signals (e.g., δ 1.19 ppm for ethyl in Compound 2b ).
Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. Compound 2b, with an ethylamino group, has a lower melting point (198–201°C) than the target compound, which lacks polar substituents .
The target compound’s phenyl and nitrile groups may offer balanced lipophilicity for membrane permeability .
Biological Activity
2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Interactions
The compound acts primarily through interactions with various biological targets. The imidazole ring facilitates coordination with metal ions, influencing enzymatic activities and cellular processes. It has been noted that imidazole derivatives can modulate multiple biochemical pathways, leading to significant cellular effects.
Biochemical Pathways
Research indicates that this compound affects several biochemical pathways, including those involved in inflammation and cancer progression. Its ability to inhibit specific enzymes positions it as a potential therapeutic agent .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antidiabetic Potential : A study highlighted its role as an α-glucosidase inhibitor, with compounds derived from this structure showing IC50 values as low as 0.71 µM, indicating strong inhibitory activity compared to standard drugs like acarbose .
- Anticancer Evaluation : In vitro assays revealed that derivatives of this compound could significantly reduce the viability of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 9.3 nM to 25.8 nM against specific cancer cell lines .
- Toxicity Studies : Safety evaluations indicated that certain derivatives exhibited non-cytotoxic effects on normal cells (e.g., LO2 liver cells), making them suitable candidates for further development in therapeutic applications .
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | Lacks phenyl and carbonitrile groups | Moderate antimicrobial activity |
| 1-Phenylbenzimidazole | Lacks methyl and carbonitrile groups | Antitumor activity in specific assays |
| 5-Cyanobenzimidazole | Lacks methyl and phenyl groups | Limited biological activity |
| This compound | Contains both phenyl and carbonitrile groups | Broad spectrum of activities including anticancer |
Q & A
Q. What are the common synthetic routes for 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with o-phenylenediamine analogs under acidic or oxidative conditions. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates .
- Catalyst use : Sodium hydride (NaH) or acetic acid can accelerate imidazole ring formation .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and purity .
Example protocol: React 2-amino-4-methylbenzonitrile with phenylglyoxal hydrate in DMSO at 100°C for 12 hours, followed by purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115 ppm) to confirm substitution patterns .
- IR spectroscopy : Detect nitrile stretches (~2220 cm⁻¹) and imidazole N-H bonds (~3400 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 264) and rule out impurities .
Table 1 : Representative NMR data for analogous compounds :
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 2-Methyl-7-phenyl derivative | 7.41–8.23 (aromatic), 2.65 (CH3) | 115.2 (CN), 142.1 (imidazole C) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced inhibitory activity against target enzymes?
- Methodological Answer : SAR analysis involves systematic substitution at key positions:
- R1 (methyl group) : Enhances metabolic stability but may reduce solubility .
- R2 (phenyl group) : Critical for π-π stacking in enzyme active sites (e.g., EGFR kinase) .
- Nitrile group : Acts as a hydrogen bond acceptor, improving binding affinity .
Table 2 : Inhibitory activity of derivatives (IC50 values) :
| Derivative | R1 | R2 | IC50 (EGFR, nM) |
|---|---|---|---|
| Parent compound | CH3 | Ph | 85 |
| Chloro-substituted | Cl | Ph | 42 |
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Replication : Repeat assays across multiple cell lines (e.g., HUVECs vs. BJ fibroblasts) to confirm reproducibility .
- Analytical rigor : Use HPLC (>95% purity thresholds) and control for solvent effects (e.g., DMSO cytotoxicity) .
- Meta-analysis : Cross-reference patents (e.g., kinase inhibition claims) with peer-reviewed enzymatic assays .
Q. How can crystallographic data inform the optimization of binding interactions in enzyme-inhibitor complexes?
- Methodological Answer : X-ray crystallography reveals critical binding motifs:
- Active-site interactions : The phenyl group occupies hydrophobic pockets, while the nitrile forms hydrogen bonds with catalytic residues .
- Conformational flexibility : Methyl groups reduce torsional strain, stabilizing the bound conformation .
Example: Ethyl 1-benzyl derivatives show improved binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic interactions with cyclohexyl substituents .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
